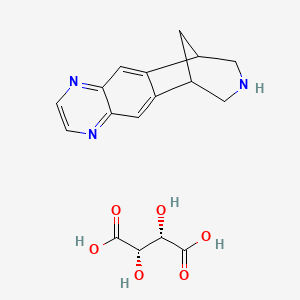
Varenicline tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Varenicline tartrate is a medication primarily used for smoking cessation. It is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. This compound helps reduce cravings and withdrawal symptoms associated with quitting smoking by stimulating these receptors at a lower level than nicotine, while simultaneously blocking nicotine from binding to them .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of varenicline tartrate involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the cyclization of a substituted pyridine derivative, followed by further functional group modifications to introduce the necessary pharmacophore . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography . The final product is obtained as a crystalline solid, which is then formulated into tablets or other dosage forms.
Analyse Des Réactions Chimiques
Types of Reactions
Varenicline tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can modify the pyridine ring or other functional groups.
Substitution: Halogenation and other substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of varenicline, which can be further analyzed for their pharmacological properties .
Applications De Recherche Scientifique
Varenicline tartrate has a wide range of scientific research applications:
Mécanisme D'action
Varenicline tartrate exerts its effects by binding to nicotinic acetylcholine receptors in the brain. As a partial agonist, it stimulates these receptors at a lower level than nicotine, reducing cravings and withdrawal symptoms. It also blocks nicotine from binding to these receptors, preventing the reinforcing effects of smoking . The primary molecular targets are the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors, with full agonism at α7 receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bupropion: Another smoking cessation aid, but it works by inhibiting the reuptake of dopamine and norepinephrine.
Nicotine Replacement Therapies: These include nicotine patches, gums, and lozenges that provide a controlled dose of nicotine to reduce withdrawal symptoms.
Uniqueness
Varenicline tartrate is unique in its dual action as a partial agonist and antagonist at nicotinic receptors. This dual action helps reduce cravings and withdrawal symptoms more effectively than other treatments . Additionally, its high selectivity for the α4β2 subtype of nicotinic receptors contributes to its efficacy and safety profile .
Propriétés
Formule moléculaire |
C17H19N3O6 |
|---|---|
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dihydroxybutanedioic acid;5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |
Clé InChI |
TWYFGYXQSYOKLK-WUUYCOTASA-N |
SMILES isomérique |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine Champix Chantix varenicline varenicline tartrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















